![molecular formula C21H12F4N2OS B2602528 N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide CAS No. 320421-64-5](/img/structure/B2602528.png)

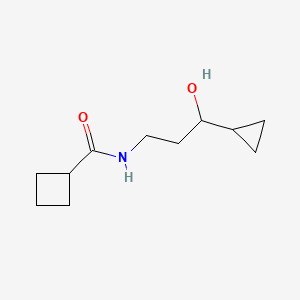

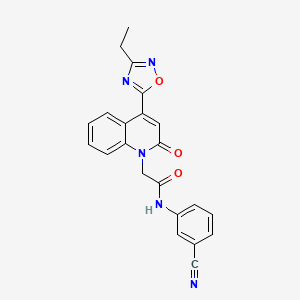

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Unique Chemical Structure and Insecticidal Activity

Flubendiamide is a compound that stands out due to its unique chemical structure and its exceptionally strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. The uniqueness of its structure is attributed to the presence of novel substituents like a heptafluoroisopropyl group in the anilide moiety, a sulfonylalkyl group in the aliphatic amide moiety, and an iodine atom at the 3-position of the phthalic acid moiety. Its distinct mode of action, characterized by discriminative contraction of the larval body, sets it apart from other commercial insecticides, making it a promising agent for integrated pest management programs (Tohnishi et al., 2005).

Quantum Mechanical and Molecular Docking Studies

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, commonly known as Bicalutamide, has been extensively studied through quantum mechanical, spectroscopic, and molecular docking studies. The compound's electronic properties, molecular geometry, vibrational wave numbers, and infrared and Raman scattering data have been meticulously analyzed using density functional theory. Its HOMO-LUMO band gap energy indicates intramolecular charge transfer. Moreover, its molecular docking studies reveal significant insights into its biological activity, particularly its hydrogen bond lengths and binding energy with prostate cancer protein, showcasing its potential in the medical field (Chandralekha et al., 2019).

properties

IUPAC Name |

N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F4N2OS/c22-16-6-4-13(5-7-16)20(28)27-17-8-9-19(14(10-17)12-26)29-18-3-1-2-15(11-18)21(23,24)25/h1-11H,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQULJWLKFFRXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2602452.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)

![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2602468.png)